molecular formula C20H24O7 B1588809 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside CAS No. 303127-80-2

4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside

Cat. No.: B1588809
CAS No.: 303127-80-2
M. Wt: 376.4 g/mol
InChI Key: CZPFTCBIXZWFIZ-LTFPLMDUSA-N
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Description

4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside: is a chemical compound with the molecular formula C20H24O7 . It is a derivative of glucopyranoside, where the glucose molecule is modified with a benzyl group at the 3-O position and a methoxyphenyl group at the 4-position. This compound is primarily used in glycoscience research due to its ability to serve as a precursor in the synthesis of diverse glycosides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucose, followed by selective benzylation and methoxylation. The reaction conditions often include the use of benzyl chloride and methoxyphenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside involves its ability to form stable glycosidic linkages. The benzyl group at the 3-O position stabilizes the glucose core, allowing for selective modification of hydroxyl groups at other positions. This stability is crucial for further glycosylation or functionalization processes. The presence of the methoxyphenyl group provides additional stability, reducing the potential for unwanted side reactions during complex synthesis .

Comparison with Similar Compounds

Comparison: 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is unique due to its specific substitution pattern, which provides stability and versatility in various synthetic pathways. Compared to other similar compounds, it offers better control over glycosylation reactions and is less prone to unwanted side reactions. This makes it an indispensable tool in glycoscience research .

Properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)-4-phenylmethoxyoxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-24-14-7-9-15(10-8-14)26-20-18(23)19(17(22)16(11-21)27-20)25-12-13-5-3-2-4-6-13/h2-10,16-23H,11-12H2,1H3/t16-,17-,18-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPFTCBIXZWFIZ-LTFPLMDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441606
Record name 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303127-80-2
Record name 4-Methoxyphenyl 3-O-(phenylmethyl)-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303127-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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